

An In-depth Technical Guide to 2-(5-Bromo-2-hydroxyphenyl)acetic acid

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Compound of Interest

Compound Name: 2-(5-Bromo-2-hydroxyphenyl)acetic acid

Cat. No.: B1289130

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Abstract

This technical guide provides a comprehensive overview of **2-(5-Bromo-2-hydroxyphenyl)acetic acid**, a key chemical intermediate with significant applications in research and development, particularly in the synthesis of novel pharmaceutical compounds. This document details the compound's fundamental chemical and physical properties, with a core focus on the determination and significance of its molecular weight. Furthermore, it outlines a validated synthesis and purification workflow, presents a suite of analytical techniques for structural elucidation and purity confirmation, and discusses safety and handling protocols. This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this versatile molecule.

Chemical Identity and Physicochemical Properties

Nomenclature and Chemical Identifiers

2-(5-Bromo-2-hydroxyphenyl)acetic acid is a substituted phenylacetic acid derivative. The systematic IUPAC name clarifies the positions of the bromo and hydroxyl groups on the phenyl ring relative to the acetic acid moiety. For unambiguous identification and literature searching, the Chemical Abstracts Service (CAS) number is the industry standard.

- Systematic IUPAC Name: **2-(5-Bromo-2-hydroxyphenyl)acetic acid**

- Common Synonyms: 5-Bromo-2-hydroxyphenylacetic acid[1]
- CAS Number: 38692-72-7[2][3][4]

Molecular Structure and Formula

The structural integrity of a molecule is paramount to its function. The molecular formula for this compound is $C_8H_7BrO_3$. [1][5] This formula dictates the elemental composition and is the foundation for calculating the molecular weight.

The structure consists of a benzene ring substituted at position 1 with a carboxymethyl group ($-CH_2COOH$), at position 2 with a hydroxyl group ($-OH$), and at position 5 with a bromine atom ($-Br$).

Molecular Weight: Calculation and Significance

The molecular weight is a critical parameter, influencing everything from reaction stoichiometry to analytical characterization and biological activity.

The theoretical molecular weight is calculated by summing the atomic weights of each atom present in the molecular formula ($C_8H_7BrO_3$).

- Carbon (C): $8 \times 12.011 \text{ u} = 96.088 \text{ u}$
- Hydrogen (H): $7 \times 1.008 \text{ u} = 7.056 \text{ u}$
- Bromine (Br): $1 \times 79.904 \text{ u} = 79.904 \text{ u}$
- Oxygen (O): $3 \times 15.999 \text{ u} = 47.997 \text{ u}$

Calculated Molecular Weight $\approx 231.04 \text{ g/mol}$ [1][6][7]

This calculated value is indispensable for preparing solutions of known molarity, determining molar equivalents in synthetic reactions, and as a primary point of comparison in mass spectrometry analysis.

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. These properties are essential for selecting appropriate solvents for synthesis and purification, as well as for predicting the compound's behavior in various experimental settings.

Property	Value	Source(s)
Molecular Formula	C ₈ H ₇ BrO ₃	[1][5]
Molecular Weight	231.04 g/mol	[1][6][7]
Physical Form	Solid	[8]
Purity	Typically ≥96%	[3]

Table 1: Key Physicochemical Properties

Synthesis and Purification Workflow

The synthesis of **2-(5-Bromo-2-hydroxyphenyl)acetic acid** is not commonly detailed in single-step procedures in public literature, often being part of a multi-step synthesis of more complex molecules.[9] However, a logical and common approach involves the bromination of a suitable precursor, 2-hydroxyphenylacetic acid.

The rationale for this approach is the activation of the phenyl ring by the hydroxyl group, which directs electrophilic substitution (like bromination) to the ortho and para positions. Since the ortho position is sterically hindered by the acetic acid side chain, bromination is favored at the para position (position 5).

Experimental Protocol: Synthesis via Electrophilic Bromination

This protocol is a representative method. Researchers must adapt it based on laboratory conditions and scale, always prioritizing safety.

Materials:

- 2-Hydroxyphenylacetic acid

- N-Bromosuccinimide (NBS)
- Acetic Acid (glacial)
- Dichloromethane (DCM)
- Sodium sulfite
- Hydrochloric acid (HCl)
- Ethyl acetate
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-hydroxyphenylacetic acid in glacial acetic acid.
- **Bromination:** Cool the solution in an ice bath. Add N-Bromosuccinimide (NBS) portion-wise over 30 minutes, ensuring the temperature remains below 10°C . Causality: Portion-wise addition of the brominating agent controls the reaction rate and prevents undesirable side reactions and temperature spikes.
- **Reaction Monitoring:** Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Quenching:** Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium sulfite to neutralize any remaining bromine.
- **Extraction:** Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Shake and separate the layers. Extract the aqueous layer twice more with ethyl acetate. Rationale: Ethyl acetate is used to extract the desired organic product from the aqueous reaction mixture.

- **Washing:** Combine the organic extracts and wash sequentially with water and then brine.
Rationale: Washing removes residual acid and inorganic salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the final product.

Synthesis and Purification Workflow Diagram

The following diagram illustrates the logical flow from starting materials to the purified final product.

Caption: Workflow for the synthesis and purification of the target compound.

Analytical Characterization

Rigorous analytical characterization is non-negotiable for confirming the identity and purity of the synthesized compound. A multi-technique approach provides orthogonal data, leading to a high degree of confidence in the final result.

Mass Spectrometry for Molecular Weight Verification

Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. For **2-(5-Bromo-2-hydroxyphenyl)acetic acid**, the presence of bromine is a key diagnostic feature.

The Bromine Isotope Pattern: Bromine has two naturally occurring isotopes, ^{79}Br and ^{81}Br , in an approximate 1:1 ratio.^{[10][11][12]} This results in a characteristic isotopic pattern in the mass spectrum for any fragment containing a bromine atom. The molecular ion (M^+) will appear as a pair of peaks of nearly equal intensity, separated by 2 mass-to-charge units (m/z). This is often referred to as the M and M+2 pattern.^{[10][11]}

Expected Mass Spectrum:

- M^+ Peak (containing ^{79}Br): Expected $m/z \approx 229.95786$

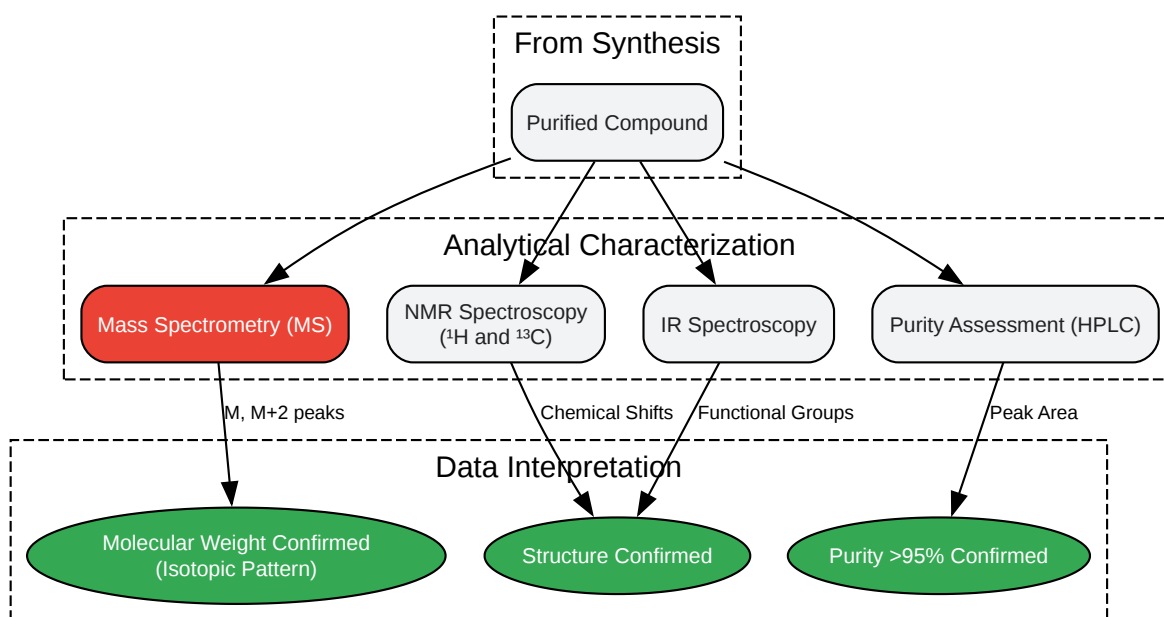
- M+2 Peak (containing ^{81}Br): Expected $m/z \approx 231.95581$
- Relative Intensity: $M^+ / (M+2)^+ \approx 1:1$

The observation of this distinct doublet in the molecular ion region is strong evidence for the presence of a single bromine atom in the molecule.

Spectroscopic Confirmation (NMR & IR)

- ^1H NMR (Proton Nuclear Magnetic Resonance): Provides information on the number, connectivity, and chemical environment of hydrogen atoms. Expected signals would include aromatic protons on the substituted ring, a singlet for the methylene ($-\text{CH}_2$) protons, and a broad singlet for the carboxylic acid proton.
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): Shows all unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid and the carbons of the aromatic ring.
- IR (Infrared) Spectroscopy: Identifies the functional groups present. Key expected stretches include a broad O–H stretch for the carboxylic acid and phenol, and a sharp C=O stretch for the carbonyl group.

Analytical Workflow Diagram



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Caption: A comprehensive workflow for the analytical validation of the compound.

Applications in Research and Drug Development

2-(5-Bromo-2-hydroxyphenyl)acetic acid is primarily utilized as a building block or intermediate in the synthesis of more complex molecules. Its bifunctional nature—possessing a carboxylic acid, a phenol, and a reactive bromine atom—makes it a versatile starting material for creating libraries of compounds for screening in drug discovery programs. For instance, it can be a precursor in the synthesis of benzofuran derivatives, a class of compounds with diverse biological activities.^[9]

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed.

- **Hazard Identification:** This compound is classified as an irritant.^[7] It may cause skin, eye, and respiratory irritation.^[7] It is also harmful if swallowed.^[7]

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[13][14] Avoid contact with skin and eyes.[13]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[14] Keep away from incompatible materials such as strong oxidizing agents.

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